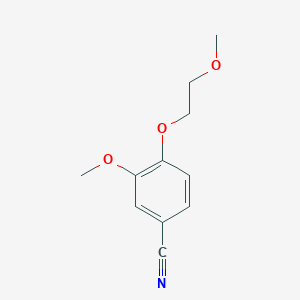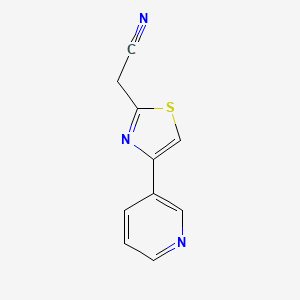![molecular formula C14H18N2 B7808492 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7808492.png)
2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 3-methylpiperidine with benzyl cyanide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 2-[(3-Methylpiperidin-1-yl)methyl]benzylamine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 2-[(3-Methylpiperidin-1-yl)methyl]benzylamine.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the benzonitrile moiety can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
2-[(3-Methylpiperidin-1-yl)methyl]benzylamine: Similar structure but with an amine group instead of a nitrile.
3-Methylpiperidine: Lacks the benzonitrile moiety.
Benzyl cyanide: Lacks the piperidine ring.
Uniqueness: 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile is unique due to the combination of the piperidine ring and benzonitrile moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-5-4-8-16(10-12)11-14-7-3-2-6-13(14)9-15/h2-3,6-7,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDOTBFTGQZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-aminophenyl)sulfanyl]-N-propylacetamide](/img/structure/B7808423.png)
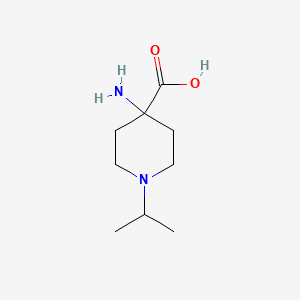
![4-[(3,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B7808430.png)
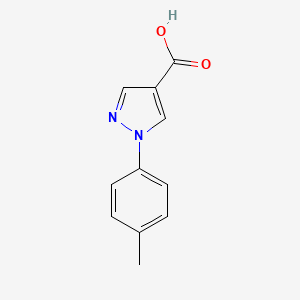
![4-[2-(Trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7808437.png)
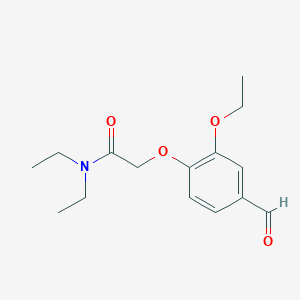
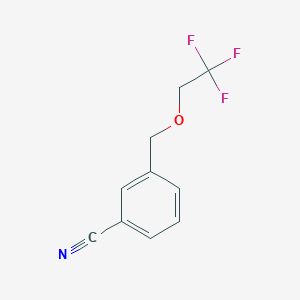
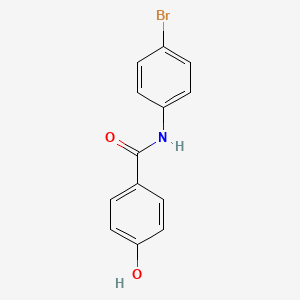
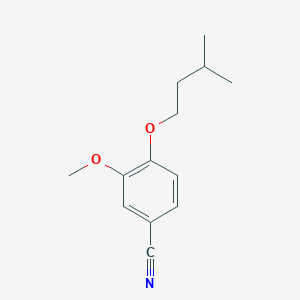
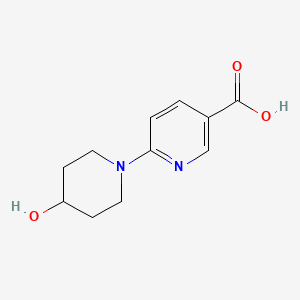
![4-[(4-Bromophenyl)amino]benzonitrile](/img/structure/B7808483.png)
![4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile](/img/structure/B7808490.png)
